(5-Bromo-2-methylpyridin-4-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1060810-17-4 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(5-bromo-2-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,3,9H2,1H3 |
InChI Key |
GFLDHMGZRLPQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CN |
Origin of Product |
United States |
Reactivity and Synthetic Transformations of the 5 Bromo 2 Methylpyridin 4 Yl Methanamine Scaffold
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom on the electron-deficient pyridine (B92270) ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse molecular fragments onto the pyridine core.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation of Bromopyridines
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds between sp2-hybridized carbon atoms. fishersci.co.ukorganic-chemistry.org For the (5-Bromo-2-methylpyridin-4-YL)methanamine scaffold, this reaction facilitates the substitution of the bromine atom with various aryl or heteroaryl groups. The reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mit.eduharvard.edu
The general catalytic cycle proceeds through three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new biaryl compound and regenerate the Pd(0) catalyst. mit.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com For bromopyridine substrates, common catalysts include Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron reagent for the transmetalation step. nih.govnih.gov
It is important to note that the primary amine in the methanamine moiety can potentially coordinate to the palladium center, which may influence the catalytic activity. In some cases, protection of the amine group (e.g., as an amide) is performed prior to coupling to prevent side reactions and improve yields, although many modern catalyst systems show high tolerance for free amine groups. mit.edunih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions The following table illustrates typical transformations for the this compound scaffold based on established Suzuki-Miyaura methodology for bromopyridines.
| Entry | Boronic Acid/Ester | Product | Typical Conditions |
| 1 | Phenylboronic acid | (5-Phenyl-2-methylpyridin-4-yl)methanamine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane (B91453)/H₂O, 80-100 °C |
| 2 | 4-Methoxyphenylboronic acid | [5-(4-Methoxyphenyl)-2-methylpyridin-4-yl]methanamine | Pd(dppf)Cl₂, Cs₂CO₃, DME, 90 °C |
| 3 | Thiophen-2-ylboronic acid | (2-Methyl-5-(thiophen-2-yl)pyridin-4-yl)methanamine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C |
| 4 | Pyridin-3-ylboronic acid | (2-Methyl-[5,3'-bipyridin]-4-yl)methanamine | Pd₂(dba)₃, XPhos, K₃PO₄, THF, 80 °C |
Buchwald-Hartwig Amination Reactions for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary or secondary amines, amides, or carbamates at the bromine position. jk-sci.com The transformation is highly valuable for accessing complex aniline (B41778) and diarylamine derivatives.
The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving an oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and subsequent reductive elimination to form the C-N bond. wikipedia.orgjk-sci.com The choice of base (commonly a strong, non-nucleophilic base like NaOt-Bu or LHMDS) and a bulky, electron-rich phosphine ligand is critical for the success of the reaction. organic-chemistry.orglibretexts.org These specialized ligands facilitate the reductive elimination step, which can be challenging, and prevent catalyst deactivation. jk-sci.com
This methodology can be applied to introduce a diverse array of nitrogen-containing functional groups onto the pyridine ring, significantly expanding the synthetic utility of the starting scaffold.
Table 2: Representative Buchwald-Hartwig Amination Reactions The following table illustrates typical C-N bond-forming transformations for the this compound scaffold.
| Entry | Amine/Amide | Product | Typical Conditions |
| 1 | Morpholine | 4-(((2-Methyl-5-(morpholino)pyridin-4-yl)methyl)amine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
| 2 | Aniline | N¹-(4-(Aminomethyl)-2-methylpyridin-5-yl)benzene-1-diamine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110 °C |
| 3 | Benzylamine | N-Benzyl-4-(aminomethyl)-2-methylpyridin-5-amine | Pd₂(dba)₃, RuPhos, K₃PO₄, t-BuOH, 90 °C |
| 4 | Pyrrolidin-2-one | 5-(2-Oxopyrrolidin-1-yl)-4-(aminomethyl)-2-methylpyridine | Pd(OAc)₂, BrettPhos, LHMDS, THF, 70 °C |
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira reaction is a cross-coupling method used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organicreactions.orgresearchgate.net For the this compound scaffold, this reaction provides a direct route to 5-alkynyl-substituted pyridines. These products are valuable intermediates, as the alkyne moiety can be further transformed into a variety of other functional groups.
The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. researchgate.netnih.gov The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the coupled product. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling). nih.gov These alternative methods often require a strong base and specific ligand systems. beilstein-journals.org
Table 3: Representative Sonogashira Coupling Reactions The following table illustrates the alkynylation of the this compound scaffold.
| Entry | Terminal Alkyne | Product | Typical Conditions |
| 1 | Phenylacetylene | (2-Methyl-5-(phenylethynyl)pyridin-4-yl)methanamine | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C |
| 2 | Trimethylsilylacetylene | (5-((Trimethylsilyl)ethynyl)-2-methylpyridin-4-yl)methanamine | PdCl₂(PPh₃)₂, CuI, Diisopropylamine, DMF, RT |
| 3 | Propargyl alcohol | 3-(4-(Aminomethyl)-2-methylpyridin-5-yl)prop-2-yn-1-ol | Pd(OAc)₂, PPh₃, CuI, K₂CO₃, Acetonitrile, 70 °C |
| 4 | 1-Heptyne | (5-(Hept-1-yn-1-yl)-2-methylpyridin-4-yl)methanamine | PdCl₂(dppf), CuI, Et₃N, Dioxane, 80 °C |
Nucleophilic Substitution Reactions Involving the Pyridyl Bromine Atom
While palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond, direct nucleophilic aromatic substitution (SₙAr) is another potential pathway. In an SₙAr reaction, a nucleophile directly replaces the bromide on the pyridine ring. However, for an SₙAr reaction to proceed efficiently, the aromatic ring typically needs to be strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of this compound, the pyridine nitrogen provides some electron-withdrawing character, but the ring is not as strongly activated as, for example, a dinitrophenyl system. The methyl group is electron-donating, which further deactivates the ring towards SₙAr. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates), would likely be required for this transformation, and yields may be lower compared to cross-coupling methods. nih.gov Such reactions are less common for this type of substrate due to the superior efficiency and broader scope of palladium-catalyzed alternatives.
Chemical Transformations of the Methanamine Moiety
The primary amine of the -(CH₂NH₂) group is a versatile functional handle that readily participates in a variety of classical chemical transformations. These reactions allow for the elaboration of the side chain, which is often crucial for modulating the biological activity or physical properties of the final compound.
Acylation and Amide Formation Reactions
The primary amine of the methanamine moiety is nucleophilic and reacts readily with various acylating agents to form stable amide bonds. nih.govcovachem.com This is one of the most fundamental and reliable transformations for this part of the scaffold. Common acylating reagents include acid chlorides, acid anhydrides, and activated esters. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the acid byproduct (such as HCl) generated during the reaction. mdpi.com
This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the introduction of diverse acyl fragments. For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetamide, while reaction with benzoyl chloride yields the benzamide (B126) derivative. mdpi.com This transformation is often used to install specific pharmacophores or to protect the amine during subsequent reactions on the pyridine ring.
Table 4: Representative Acylation and Amide Formation Reactions The following table illustrates typical transformations of the methanamine moiety.
| Entry | Acylating Agent | Product | Typical Conditions |
| 1 | Acetic Anhydride | N-((5-Bromo-2-methylpyridin-4-yl)methyl)acetamide | Pyridine, CH₂Cl₂, 0 °C to RT |
| 2 | Benzoyl Chloride | N-((5-Bromo-2-methylpyridin-4-yl)methyl)benzamide | Et₃N, THF, 0 °C to RT |
| 3 | Methyl Chloroformate | Methyl ((5-bromo-2-methylpyridin-4-yl)methyl)carbamate | K₂CO₃, Dioxane/H₂O, RT |
| 4 | Isobutyryl Chloride | N-((5-Bromo-2-methylpyridin-4-yl)methyl)isobutyramide | DIPEA, CH₂Cl₂, RT |
Alkylation and Reductive Amination Strategies
The primary amine of this compound is a key functional group for introducing a wide variety of substituents. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled and widely used alternative is reductive amination. masterorganicchemistry.com This method involves a two-step, one-pot process where the primary amine first condenses with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. researchgate.net This strategy avoids the issue of multiple alkylations and is highly versatile. masterorganicchemistry.com
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they can selectively reduce the C=N double bond of the imine in the presence of the unreacted carbonyl compound. Commonly used reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their high selectivity. masterorganicchemistry.com Amine borane (B79455) complexes, such as 5-ethyl-2-methylpyridine (B142974) borane (PEMB), are also effective for reductive aminations and are valued for their stability and ease of handling. researchgate.netresearchgate.net
Table 1: Examples of Secondary Amines via Reductive Amination
| Carbonyl Reactant | Structure of Carbonyl | Resulting Secondary Amine Product | IUPAC Name of Product |
|---|---|---|---|
| Benzaldehyde | C₆H₅CHO | N-((5-bromo-2-methylpyridin-4-yl)methyl)benzenemethanamine | |
| Acetone | (CH₃)₂CO | N-((5-bromo-2-methylpyridin-4-yl)methyl)propan-2-amine | |
| Cyclohexanone | C₆H₁₀O | N-((5-bromo-2-methylpyridin-4-yl)methyl)cyclohexanamine |
Condensation Reactions for Schiff Base and Imine Formation
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, and is often catalyzed by a small amount of acid. redalyc.org The resulting imine product contains a C=N double bond, also known as an azomethine group. redalyc.orgresearchgate.net
Schiff bases are versatile intermediates in their own right and are important in coordination chemistry and as precursors for the synthesis of other nitrogen-containing compounds. nih.govresearchgate.net The reaction is generally high-yielding and can be performed with a wide range of aromatic and aliphatic carbonyl compounds. The planarity and electronic properties of the resulting Schiff base can be tuned by the choice of the carbonyl reactant. nih.gov
Table 2: Representative Schiff Bases from Condensation Reactions
| Carbonyl Reactant | Structure of Carbonyl | Resulting Schiff Base Product | IUPAC Name of Product |
|---|---|---|---|
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | (E)-N-((5-bromo-2-methylpyridin-4-yl)methyl)-1-(4-methoxyphenyl)methanimine | |
| 2-Hydroxybenzaldehyde | HOC₆H₄CHO | (E)-2-(((5-bromo-2-methylpyridin-4-yl)methylimino)methyl)phenol | |
| 3-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | (E)-1-(3-bromothiophen-2-yl)-N-((5-bromo-2-methylpyridin-4-yl)methyl)methanimine |
Further Functional Group Interconversions on the Pyridine Ring System
The bromine atom at the C5 position of the pyridine ring is a valuable handle for further synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming new carbon-carbon bonds by replacing the bromo group with various aryl, heteroaryl, or vinyl substituents. mdpi.com
This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable arylboronic acid. mdpi.com The reaction is often carried out in a solvent mixture such as 1,4-dioxane and water. This transformation is highly efficient for creating biaryl structures, which are prevalent in many biologically active molecules. The electronic nature of the pyridine ring can influence the reaction, but successful couplings have been demonstrated on closely related substrates like 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com
Table 3: Potential Products from Suzuki Cross-Coupling Reactions
| Arylboronic Acid | Structure of Boronic Acid | Resulting Biaryl Product | IUPAC Name of Product |
|---|---|---|---|
| Phenylboronic acid | C₆H₅B(OH)₂ | (2-Methyl-5-phenylpyridin-4-yl)methanamine | |
| 4-Methylphenylboronic acid | CH₃C₆H₄B(OH)₂ | (2-Methyl-5-(p-tolyl)pyridin-4-yl)methanamine | |
| 3,5-Dimethylphenylboronic acid | (CH₃)₂C₆H₃B(OH)₂ | (5-(3,5-Dimethylphenyl)-2-methylpyridin-4-yl)methanamine |
Exploration of the Pyridine Nitrogen in Coordination Chemistry and Organocatalysis
The this compound molecule possesses two potent donor sites for metal coordination: the sp²-hybridized nitrogen of the pyridine ring and the nitrogen of the primary aminomethyl side chain. This arrangement makes it an excellent candidate to act as a bidentate, N,N'-chelating ligand for a variety of transition metals.
Upon coordination, it can form a thermodynamically stable five-membered chelate ring with a metal center. The coordination behavior is expected to be similar to that of related pyridine-based ligands, such as bromo-substituted 2-(hydroxymethyl)pyridines, which are known to form stable complexes with metals like copper(II) and cobalt(II). researchgate.net The resulting metal complexes can exhibit various coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the other coordinating ligands. researchgate.netscirp.org The electronic properties of the complex can be modulated by the substituents on the pyridine ring.
While pyridine scaffolds are widely used in organocatalysis, specific applications of this compound in this field are not extensively documented. However, its structural features suggest potential for use in reactions where the pyridine nitrogen can act as a Lewis basic site to activate substrates.
Table 4: Potential Coordination Complexes
| Metal Ion | Example Metal Salt | Plausible Coordination Geometry | Potential Complex Structure |
|---|---|---|---|
| Copper(II) | CuCl₂ | Square Planar / Distorted Octahedral | [Cu(C₇H₉BrN₂)₂]Cl₂ |
| Nickel(II) | Ni(NO₃)₂ | Octahedral | Ni(C₇H₉BrN₂)₃₂ |
| Cobalt(II) | CoBr₂ | Tetrahedral / Octahedral | [Co(C₇H₉BrN₂)₂Br₂] |
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 2 Methylpyridin 4 Yl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of (5-Bromo-2-methylpyridin-4-YL)methanamine.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra help in identifying the different types of protons and their relative numbers. Similarly, ¹³C NMR spectra reveal the number of distinct carbon environments. For instance, in substituted pyridines, the chemical shifts of the ring protons and carbons are significantly influenced by the nature and position of the substituents. researchgate.net
To overcome the limitations of 1D NMR in complex molecules, two-dimensional (2D) NMR techniques are employed. oxinst.com These experiments provide correlation data that reveal connectivity between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu This is invaluable for tracing out the spin systems within the molecule, such as the protons on the pyridine (B92270) ring and the side chains. rsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the definitive assignment of proton signals to their corresponding carbon atoms, simplifying the interpretation of both ¹H and ¹³C spectra. rsc.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically ²J to ³J) between protons and carbons. sdsu.edu It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different molecular fragments, such as the attachment point of the methanamine group to the pyridine ring. rsc.orgyoutube.com
Below is an interactive table summarizing typical NMR data for a derivative of this compound.
| Nucleus | Technique | Key Correlations and Observations |
| ¹H | 1D NMR | Provides chemical shifts and coupling constants for protons on the pyridine ring and the methyl and methanamine groups. |
| ¹³C | 1D NMR | Shows distinct signals for each carbon atom in the molecule, including the substituted pyridine ring carbons. |
| COSY | 2D NMR | Reveals correlations between adjacent protons, aiding in the assignment of the pyridine ring protons. sdsu.edu |
| HSQC | 2D NMR | Correlates each proton with its directly attached carbon, confirming C-H connectivities. sdsu.edu |
| HMBC | 2D NMR | Establishes long-range H-C connectivities, crucial for linking the substituent groups to the pyridine core. sdsu.edu |
NMR spectroscopy is an exceptionally powerful tool for determining the regioisomeric and stereoisomeric purity of substituted pyridine derivatives. oxinst.comnih.gov Regioisomers, which have the same molecular formula but differ in the spatial arrangement of substituents on the pyridine ring, can be readily distinguished by the unique patterns of chemical shifts and coupling constants in their ¹H NMR spectra. nih.gov For instance, the substitution pattern on the pyridine ring will dictate the multiplicity (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants between the remaining ring protons.
In the case of chiral derivatives of this compound, NMR spectroscopy can be used to assess stereoisomeric purity. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, resulting in separate and distinguishable signals in the NMR spectrum. The relative integration of these signals provides a quantitative measure of the enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of this compound derivatives. By providing a highly accurate mass measurement, HRMS allows for the confident determination of the elemental composition of the molecule, confirming its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns of the molecule. ncsu.edu By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is generated. The analysis of these fragment ions can help to confirm the structure of the molecule and identify its constituent parts. researchgate.netmiamioh.edu For brominated compounds, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 pattern in the mass spectrum, which serves as a clear indicator of the presence of a bromine atom in the molecule and its fragments. researchgate.net
| Technique | Information Provided | Application to this compound |
| HRMS | Precise molecular weight and elemental composition. | Confirms the molecular formula C₇H₉BrN₂. synblock.com |
| MS/MS | Fragmentation patterns and structural information. | Elucidates the connectivity of the molecule through characteristic losses, such as the loss of the aminomethyl group or the bromine atom. miamioh.edu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis. iu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound derivatives, key vibrational modes would include N-H stretching and bending vibrations of the amine group, C-H stretching of the methyl group and the pyridine ring, and C=C and C=N stretching vibrations of the aromatic ring. humanjournals.com The C-Br stretching frequency would also be observable.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. nih.gov Certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can provide a more complete picture of the vibrational modes of the molecule. nih.gov
Both IR and Raman spectroscopy can be sensitive to the conformational state of a molecule. iu.edu.sa Changes in the molecular conformation can lead to shifts in the vibrational frequencies, providing insights into the three-dimensional structure of the molecule in different states (e.g., solid vs. solution).
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.
For derivatives of this compound that can be crystallized, X-ray crystallography provides definitive information on:
Bond lengths and angles
Torsional angles, which define the conformation of the molecule
The packing of molecules in the crystal lattice
Intermolecular interactions, such as hydrogen bonding
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Characterizing Chiral Derivatives
For chiral derivatives of this compound, chiroptical spectroscopy techniques are essential for characterizing their stereochemical properties. saschirality.org These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the UV-Visible region. mdpi.com The resulting ECD spectrum is highly sensitive to the absolute configuration of the chiral centers in the molecule. mdpi.com By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of a chiral derivative can be determined. mdpi.com
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the stereochemistry of the molecule.
Both ECD and ORD are powerful, non-destructive techniques for the stereochemical analysis of chiral pyridines and their derivatives. rsc.orgrsc.org
Synthesis and Exploration of Diverse Derivatives and Analogs of 5 Bromo 2 Methylpyridin 4 Yl Methanamine
Systematic Structural Modifications of the Methanamine Side Chain
The primary amine of the methanamine side chain serves as a versatile anchor for a variety of structural modifications, primarily through N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide range of functional groups, altering the steric and electronic properties of the molecule.
One of the most effective methods for generating N-substituted derivatives is reductive amination . This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly mild and effective. masterorganicchemistry.comresearchgate.net This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com For example, reacting (5-Bromo-2-methylpyridin-4-YL)methanamine with a suitable aldehyde or ketone in the presence of a reducing agent like α-picoline-borane can yield a diverse array of N-alkylated products. organic-chemistry.org The reaction can be performed under various conditions, including in methanol, water, or even neat. organic-chemistry.org
N-acylation provides another straightforward route to modify the methanamine side chain. This involves treating the primary amine with acylating agents such as acid chlorides or anhydrides. A known derivative, N-(5-bromo-2-methylpyridin-4-yl)acetamide, is formed through this pathway, demonstrating the feasibility of introducing amide functionalities. uni.lu This reaction adds a carbonyl group, which can act as a hydrogen bond acceptor and introduce conformational rigidity.
The table below illustrates potential derivatives synthesized through these methods.
| Modification Type | Reagent Example | Product Structure |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-(5-bromo-2-methylpyridin-4-yl)methanamine |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-(5-bromo-2-methylpyridin-4-yl)methanamine |
| N-Acylation | Acetyl Chloride | N-(5-bromo-2-methylpyridin-4-yl)acetamide |
| N-Sulfonylation | Benzenesulfonyl Chloride | N-(5-bromo-2-methylpyridin-4-yl)benzenesulfonamide |
Positional and Substituent Variations on the Pyridine (B92270) Methyl Group
The methyl group at the 2-position of the pyridine ring is not merely a passive substituent. Its protons are acidic enough to be removed by a strong base, creating a nucleophilic carbanion that can react with various electrophiles. This strategy, known as side-chain lithiation, is a powerful tool for elaborating the structure of 2-methylpyridine (B31789) derivatives. researchgate.net
The process typically involves treating the parent compound with a strong base like tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). researchgate.net The resulting lithiated species can then be quenched with a wide range of electrophiles to introduce new functional groups at the methyl position. This allows for the extension of the carbon chain or the introduction of heteroatoms. researchgate.net
The following table presents hypothetical examples of derivatives that could be synthesized from this compound using this methodology, assuming the methanamine group is appropriately protected during the reaction.
| Electrophile | Resulting Substituent at Position 2 | Product Name Example |
| Iodomethane | -CH₂CH₃ (Ethyl) | (5-Bromo-2-ethylpyridin-4-yl)methanamine |
| Benzaldehyde | -CH₂CH(OH)Ph (Hydroxy-phenyl-ethyl) | 1-(5-Bromo-4-(aminomethyl)pyridin-2-yl)-2-phenylethan-1-ol |
| N,N-Dimethylformamide (DMF) | -CH₂CHO (Formyl) | 2-(5-Bromo-4-(aminomethyl)pyridin-2-yl)acetaldehyde |
| Carbon Dioxide (CO₂) | -CH₂COOH (Carboxymethyl) | 2-(5-Bromo-4-(aminomethyl)pyridin-2-yl)acetic acid |
Introduction of Additional Diverse Functionalities onto the Pyridine Core
The bromine atom at the 5-position of the pyridine ring is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, is a highly efficient method for forming carbon-carbon bonds by reacting the bromo-pyridine with various aryl- or vinyl-boronic acids or esters in the presence of a palladium catalyst. mdpi.com
This reaction has been successfully applied to similar structures, such as 5-bromo-2-methylpyridin-3-amine (B1289001), to synthesize a series of novel pyridine derivatives with moderate to good yields. mdpi.com The typical reaction conditions involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a base such as potassium phosphate (B84403), and a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com By applying this methodology to this compound, the bromine atom can be replaced with a wide variety of substituted aryl or heteroaryl groups.
The table below outlines potential derivatives accessible via Suzuki cross-coupling.
| Boronic Acid Reagent | Introduced Group at Position 5 | Product Name Example |
| Phenylboronic acid | Phenyl | (2-Methyl-5-phenylpyridin-4-yl)methanamine |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | (5-(4-Methoxyphenyl)-2-methylpyridin-4-yl)methanamine |
| Thiophene-2-boronic acid | Thiophen-2-yl | (2-Methyl-5-(thiophen-2-yl)pyridin-4-yl)methanamine |
| Pyridine-3-boronic acid | Pyridin-3-yl | (2-Methyl-[3,5'-bipyridin]-4-yl)methanamine |
Construction of Complex Polycyclic and Fused-Ring Systems Utilizing the Pyridine Moiety
The strategically positioned functional groups on the this compound scaffold can be utilized to construct more complex, rigid polycyclic systems. These reactions often involve intramolecular cyclizations or tandem reactions that build new rings onto the existing pyridine core.
For instance, after a Suzuki coupling to introduce an ortho-functionalized aryl group at the 5-position (e.g., 2-aminophenyl), an intramolecular cyclization could be triggered between the introduced amino group and the methanamine side chain at the 4-position. This could lead to the formation of novel fused heterocyclic systems, such as pyrido-diazepines.
Another approach could involve modification of the 2-methyl group, as described in section 6.2, to introduce a functionality capable of cyclizing with the methanamine nitrogen. For example, converting the methyl group to a carboxymethyl group (-CH₂COOH) could enable an intramolecular amidation reaction, leading to the formation of a lactam and creating a fused dihydropyridinone ring system.
These advanced synthetic strategies transform the simple pyridine building block into intricate, three-dimensional structures, significantly expanding the chemical space accessible from the starting material.
| Intramolecular Reaction Type | Precursor Functionalities | Fused Ring System Formed |
| Pictet-Spengler Reaction | Methanamine + Arylethylamine (at C5) | Tetrahydro-β-carboline analog |
| Intramolecular Amidation | Methanamine + Carboxylic acid (at C2 side-chain) | Pyrido-lactam |
| Intramolecular Nucleophilic Aromatic Substitution | Methanamine + ortho-haloaryl (at C5) | Fused Dihydropyridine derivative |
| Bischler-Napieralski type Cyclization | N-Acyl methanamine + activated C5 position | Dihydropyridoisoquinoline analog |
Research Applications in Advanced Organic Synthesis and Material Science
Utilization as Versatile Building Blocks in Complex Multi-Step Organic Synthesis
The strategic placement of a bromine atom and an aminomethyl group on the pyridine (B92270) scaffold of (5-Bromo-2-methylpyridin-4-YL)methanamine makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The bromo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Researchers have extensively utilized bromopyridine derivatives in powerful synthetic transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the pyridine core. For instance, a study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its successful application in Suzuki cross-coupling reactions to generate novel pyridine derivatives. mdpi.com This highlights the potential of this compound to undergo similar transformations, enabling the construction of intricate molecular frameworks.
The aminomethyl group further enhances the synthetic utility of this compound. It can serve as a nucleophile or be readily functionalized through reactions such as acylation, alkylation, or sulfonylation. This dual reactivity of the bromo and aminomethyl groups allows for sequential and site-selective modifications, providing a clear pathway to complex, highly substituted pyridine-containing molecules that are of interest in medicinal chemistry and materials science.
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for Bromopyridine Derivatives
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd(0) catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) catalyst, Ligand, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
Design and Evaluation as Ligand Scaffolds in Organometallic Catalysis
The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl side chain in this compound provide excellent coordination sites for transition metals. This structural motif makes it a promising candidate for the design of novel bidentate ligands for organometallic catalysis. The coordination of both nitrogen atoms to a metal center can form a stable chelate ring, which can influence the catalytic activity and selectivity of the metal complex.
Pyridyl-amine and aminomethylpyridine ligands have been successfully employed in a range of catalytic applications. For example, ruthenium(II) complexes bearing 2-(aminomethyl)pyridine-phosphine ligands have been shown to be highly active catalysts for transfer hydrogenation reactions. acs.org Furthermore, copper complexes with tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands have demonstrated exceptional activity in atom transfer radical polymerization (ATRP). nih.gov These examples underscore the potential of the this compound scaffold to be developed into effective ligands for various catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn can modulate the performance of the resulting metal catalyst.
Precursors for the Development of Novel Functional Materials
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of novel functional materials, including polymers and metal-organic frameworks (MOFs). The bromo group can serve as a handle for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel pyridine-containing polymers with tailored electronic and photophysical properties.
Moreover, the aminomethyl group can be utilized to functionalize existing polymer backbones. For instance, 4-(aminomethyl)pyridine (B121137) has been used to modify poly(2-oxazoline)s to create molecularly imprinted polymers with enhanced selectivity for hazardous herbicides. acs.org This suggests that this compound could be similarly employed to introduce pyridine moieties into various polymer structures, thereby imparting specific functionalities.
The ability of the pyridine and amine nitrogens to coordinate with metal ions also makes this compound a potential building block for the construction of MOFs. The rigid pyridine core and the flexible aminomethyl linker can lead to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.
Development of Molecular Probes for Chemical Biology Investigations (Focus on molecular interaction mechanisms)
Pyridine-based scaffolds are prevalent in the design of fluorescent molecular probes for applications in chemical biology due to their favorable photophysical properties and their ability to interact with biological targets. The pyridine ring can act as a core fluorophore, and its emission properties can be modulated by the introduction of various substituents.
The this compound structure offers several avenues for the development of molecular probes. The aminomethyl group can be readily conjugated to recognition moieties that target specific biomolecules or cellular organelles. Upon binding to its target, a change in the fluorescence properties of the pyridine core can be observed, allowing for the detection and imaging of the target. For example, pyridine-based fluorescent probes have been designed for the detection of metal ions and for imaging cellular components. nih.govnih.gov
The interaction mechanism of such probes often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The binding of the probe to its target can modulate these processes, leading to a "turn-on" or "turn-off" fluorescence response. The versatility of the this compound scaffold allows for the systematic modification of its structure to fine-tune its photophysical properties and its affinity and selectivity for a desired biological target, making it a valuable platform for the development of sophisticated tools for chemical biology investigations.
Future Perspectives and Emerging Research Challenges for 5 Bromo 2 Methylpyridin 4 Yl Methanamine Chemistry
Development of Environmentally Benign and Sustainable Synthetic Routes
A significant challenge in modern synthetic chemistry is the development of processes that are both efficient and environmentally friendly. Traditional methods for the synthesis of complex heterocyclic compounds like substituted pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.inijarsct.co.in The future of (5-Bromo-2-methylpyridin-4-YL)methanamine synthesis will likely focus on the principles of green chemistry to mitigate these issues.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. This approach enhances efficiency and reduces waste by minimizing intermediate isolation steps. rasayanjournal.co.inresearchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or solvent-free reaction conditions is a core tenet of green chemistry. ijarsct.co.inresearchgate.net
Catalysis: The development of novel catalysts, including biocatalysts or reusable heterogeneous catalysts like magnetic nanoparticles, can lead to milder reaction conditions, improved selectivity, and easier product purification. ijarsct.co.inresearchgate.net
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication rasayanjournal.co.inijarsct.co.in |
| Reaction Time | Often several hours to days nih.gov | Minutes to a few hours nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions ijarsct.co.inrsc.org |
| Efficiency | Multi-step syntheses with purification at each stage | One-pot multicomponent reactions researchgate.net |
| Byproducts | Often produces significant stoichiometric waste | Higher atom economy, reduced waste generation rasayanjournal.co.in |
| Catalysts | Often uses stoichiometric, toxic reagents | Recyclable heterogeneous catalysts, biocatalysts ijarsct.co.inresearchgate.net |
The application of these principles could lead to a more sustainable and economically viable production of this compound, making it more accessible for broader research and industrial application.
High-Throughput Screening Methodologies for Discovering Novel Reactivity Patterns
High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new reactions and optimizing reaction conditions. nih.gov By performing a large number of reactions in parallel on a miniaturized scale, HTS allows for the rapid evaluation of a wide range of variables, including catalysts, ligands, bases, solvents, and reaction temperatures. nih.gov
For a molecule like this compound, HTS can be employed to explore its reactivity landscape. The bromine atom is a key functional group for cross-coupling reactions, while the amine can participate in various nucleophilic and condensation reactions. An HTS approach could screen for novel conditions for reactions such as:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond. mdpi.com
C-H activation at other positions on the pyridine ring.
Derivatization of the primary amine group.
A notable example of this approach involved a 1536-reaction experiment to find optimal room-temperature coupling conditions for 3-bromopyridine (B30812) with various nucleophiles. scienceintheclassroom.org This methodology, combining miniaturized reaction arrays with rapid analysis techniques like mass spectrometry, could be directly applied to this compound to uncover new, synthetically useful transformations that are not accessible through traditional, hypothesis-driven experimentation. nih.govscienceintheclassroom.org
| Variable | Examples of Components to be Screened |
|---|---|
| Arylboronic Acids | Phenylboronic acid, 4-methoxyphenylboronic acid, 3-thienylboronic acid, etc. |
| Palladium Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), etc. mdpi.com |
| Ligands | SPhos, XPhos, P(t-Bu)₃, etc. |
| Bases | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu mdpi.com |
| Solvents | 1,4-Dioxane (B91453), Toluene, NMP, Water mixtures nih.govmdpi.com |
Advanced Computational Modeling for Precise Mechanism Elucidation and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. ias.ac.in For this compound, DFT calculations can provide deep insights into its electronic structure, reaction mechanisms, and physicochemical properties without the need for extensive laboratory work. researcher.liferesearchgate.net
Key areas where computational modeling can be applied include:
Reactivity Prediction: Calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the most nucleophilic and electrophilic sites on the molecule, predicting how it will interact with other reagents. researchgate.nettjnpr.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com
Mechanism Elucidation: DFT can be used to model the transition states and intermediates of potential reactions, helping to understand the reaction pathway and rationalize experimental outcomes.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various thermodynamic and physicochemical properties for the target molecule and its derivatives. researchgate.net This is crucial for applications in materials science and drug discovery. escholarship.org
Studies on related substituted pyridines have successfully used DFT to analyze nucleophilicity and predict the behavior of these compounds as organocatalysts. ias.ac.inresearcher.life Similar in silico examinations can be applied to this compound to guide synthetic efforts and predict its utility in various chemical contexts. nih.gov
| Calculated Parameter | Typical Information Provided | Implication for this compound |
|---|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electrons; relates to ability to donate electrons (nucleophilicity). ias.ac.in | Predicts sites susceptible to electrophilic attack. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty orbital; relates to ability to accept electrons (electrophilicity). ias.ac.in | Predicts sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. mdpi.com | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution; shows electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net | Visually identifies likely sites for nucleophilic and electrophilic interactions. |
| Dipole Moment | Measure of the overall polarity of the molecule. researchgate.net | Influences solubility and intermolecular interactions. |
Exploration of New Application Domains within the Chemical Sciences
The unique combination of functional groups on this compound makes it a promising candidate for a variety of applications. Future research will likely focus on leveraging its structural features to access new chemical entities with novel functions.
Medicinal Chemistry: Pyridine scaffolds are integral to numerous pharmaceuticals. nih.gov The title compound can serve as a key intermediate for synthesizing more complex molecules. The bromine atom allows for the introduction of diverse aryl or heteroaryl groups via cross-coupling, while the aminomethyl side chain is a common feature in bioactive compounds, enabling interactions with biological targets. mdpi.comindiamart.com
Agrochemicals: Many pesticides and herbicides are based on heterocyclic structures. The reactivity of this compound could be exploited to create libraries of new compounds for screening in agrochemical discovery programs. indiamart.com
Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. ijarsct.co.in The nitrogen atom of the pyridine ring and the primary amine can coordinate to metal centers, allowing for the design of novel catalysts or functional materials.
Organocatalysis: Substituted pyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-known nucleophilic catalysts. Computational studies could help evaluate the potential of this compound and its derivatives to act as organocatalysts in various organic transformations. ias.ac.in
The strategic functionalization of this molecule, guided by sustainable synthetic methods, HTS, and computational modeling, will be crucial for unlocking its full potential in these and other emerging application areas. mdpi.com
Q & A
Q. What are the recommended synthetic routes for (5-bromo-2-methylpyridin-4-yl)methanamine?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Step 1: React 3-bromo-4-methylpyridine with a boronic acid derivative (e.g., furan-2-yl boronic acid) under microwave irradiation (140°C, argon atmosphere) .
- Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane mixtures) .
- Step 3: Deprotect Boc-protected intermediates using trifluoroacetic acid (TFA) in dichloromethane, followed by HCl treatment to isolate the methanamine hydrochloride salt (11.1% yield) .
Q. How can researchers purify this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (e.g., 5:95 to 50:50 v/v) to separate intermediates .
- Recrystallization: For hydrochloride salts, dissolve in minimal ether, add HCl gas, and collect precipitated solids .
- Solvent Extraction: Adjust pH of aqueous layers to ~10 for back-extraction into dichloromethane .
Advanced Research Questions
Q. How do substituent effects influence the stability and reactivity of this compound?
Methodological Answer:
- Steric Effects: The 2-methyl group may hinder nucleophilic substitution at the 5-bromo position, requiring harsher conditions (e.g., elevated temperatures) .
- Electronic Effects: Electron-withdrawing bromine at the 5-position directs electrophilic attacks to the 3-position of the pyridine ring. Computational modeling (DFT) is recommended to predict regioselectivity .
- Stability: Store the compound at 2–8°C in anhydrous conditions to prevent decomposition .
Q. How can contradictory spectral data (e.g., NMR, LCMS) be resolved for this compound?
Methodological Answer:
- NMR Analysis: Use deuterated DMSO or CDCl₃ to resolve proton splitting patterns. For example, the methyl group at the 2-position shows a singlet (~δ 2.5 ppm), while the methanamine protons appear as broad singlets (~δ 3.2 ppm) .
- LCMS Validation: Compare observed [M+H]⁺ peaks with theoretical exact mass (227.9527 Da). Discrepancies >2 ppm indicate impurities; repeat purification .
- X-ray Crystallography: For absolute confirmation, grow crystals in ethanol/ether mixtures and analyze .
Q. What advanced computational tools are used to predict synthetic pathways for derivatives?
Methodological Answer:
- Retrosynthetic Analysis: Tools like PISTACHIO and Reaxys integrate reaction databases to propose feasible routes for brominated methanamine derivatives .
- Machine Learning: Train models on regioselectivity data from similar pyridine derivatives to optimize cross-coupling conditions .
Q. How do solvent polarity and temperature affect reaction outcomes in methanamine synthesis?
Methodological Answer:
- Polar Solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of boronic acids) .
- Nonpolar Solvents (Hexane): Improve yields in Suzuki-Miyaura couplings but require higher temperatures (~140°C) .
- Temperature Optimization: Use microwave reactors to achieve rapid heating/cooling cycles, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
